molecular formula C19H16O B13775187 3-Benzyl[1,1'-biphenyl]-2-ol CAS No. 94481-52-4

3-Benzyl[1,1'-biphenyl]-2-ol

Cat. No.: B13775187
CAS No.: 94481-52-4
M. Wt: 260.3 g/mol
InChI Key: SAMBPHSTNUKQPJ-UHFFFAOYSA-N
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Description

It is a solid with a white to yellowish color and has a unique aroma

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylmethyl)[1,1’-biphenyl]ol typically involves the reaction of benzyl chloride with 1,1’-biphenyl-2-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of (Phenylmethyl)[1,1’-biphenyl]ol can be achieved through a similar synthetic route but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(Phenylmethyl)[1,1’-biphenyl]ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert (Phenylmethyl)[1,1’-biphenyl]ol to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings of (Phenylmethyl)[1,1’-biphenyl]ol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

(Phenylmethyl)[1,1’-biphenyl]ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Phenylmethyl)[1,1’-biphenyl]ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar in structure but lacks the biphenyl moiety.

    Biphenyl: Lacks the phenylmethyl group.

    Phenylmethanol: Similar in structure but lacks the biphenyl moiety.

Uniqueness

(Phenylmethyl)[1,1’-biphenyl]ol is unique due to the presence of both a phenylmethyl group and a biphenyl moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

94481-52-4

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

2-benzyl-6-phenylphenol

InChI

InChI=1S/C19H16O/c20-19-17(14-15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13,20H,14H2

InChI Key

SAMBPHSTNUKQPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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